REACTION_CXSMILES
|
O[CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[CH2:13](O)C(N)(CO)CO.Cl.C(S)[C@@H](O)[C@H](O)CS.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Cl-].[K+].CCC(CO[C:59]([C:72]([N:74](CC[NH+](C)C)C)=O)(C1C=CC=CC=1)[C:60]1C=CC=CC=1)CC.[Cl-].N[C@H](C(O)=O)CCSC>>[NH2:74][C:72]1[CH:2]=[C:3]2[C:5]([C:7]([CH3:13])=[CH:9][C:11](=[O:12])[O:4]2)=[CH:60][CH:59]=1 |f:1.2,5.6,7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
( 9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Name
|
sorbitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
each inoculated into a test tube
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
EXTRACTION
|
Details
|
5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose)
|
Type
|
CUSTOM
|
Details
|
Each culture broth was transferred to a conical flask
|
Type
|
ADDITION
|
Details
|
containing 500 ml of the above-described auxotrophic medium
|
Type
|
WAIT
|
Details
|
cultured at 30° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The cells obtained
|
Type
|
WAIT
|
Details
|
incubated at 30° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The cells obtained
|
Type
|
ADDITION
|
Details
|
was added so as to a final concentration of 0.5 mg/ml
|
Type
|
WAIT
|
Details
|
followed by incubation at 30° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
subsequent centrifugation, to yield a protoplast
|
Type
|
CUSTOM
|
Details
|
The protoplast obtained
|
Type
|
WAIT
|
Details
|
followed by incubation at 37° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
This suspension was heat-treated at 100° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to yield a lysate
|
Type
|
CUSTOM
|
Details
|
From this lysate, a modified enzyme preparation
|
Type
|
CUSTOM
|
Details
|
was prepared, by the same purification method as that for amino terminal
|
Type
|
CUSTOM
|
Details
|
One unit of the modified enzyme preparation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(=CC(OC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 μmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |